molecular formula C6H8N2O2 B1217033 Gaboxadol CAS No. 64603-91-4

Gaboxadol

Numéro de catalogue B1217033
Numéro CAS: 64603-91-4
Poids moléculaire: 140.14 g/mol
Clé InChI: ZXRVKCBLGJOCEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gaboxadol, also known as THIP, is a compound that has been studied for its effects on the GABA (Gamma-Aminobutyric Acid) system. GABA is the primary inhibitory neurotransmitter in the brain, playing a key role in reducing neuronal excitability throughout the nervous system.

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions aimed at creating its unique structure. While specific synthesis methods for this compound are not detailed in the available abstracts, the synthesis of related GABAergic compounds typically involves steps such as the decarboxylation of glutamic acid, a process well-understood in the context of GABA production in biological systems (Dhakal et al., 2012).

Molecular Structure Analysis

This compound's molecular structure is characterized by its ability to interact with GABA receptors in the brain. Its efficacy and selectivity for certain GABA receptor subtypes are influenced by its molecular configuration, which allows it to modulate inhibitory neurotransmission effectively.

Chemical Reactions and Properties

This compound's chemical properties, such as its solubility, stability, and reactivity, are crucial for its pharmacological effects. The compound's interaction with GABA receptors involves binding to specific sites, which can be analyzed through studies on receptor pharmacology (Khose et al., 2012).

Applications De Recherche Scientifique

Traitement du syndrome de l'X fragile

Le Gaboxadol a été étudié pour son utilisation potentielle dans le traitement du syndrome de l'X fragile (FXS), la cause génétique la plus fréquente de déficience intellectuelle et de trouble du spectre autistique (TSA). Le this compound (OV101) est un agoniste sélectif de la sous-unité δ, extrasynaptique du récepteur GABA A qui améliore l'inhibition tonique GABAergique, fournissant ainsi une justification pour l'évaluation d'OV101 comme traitement ciblé potentiel du FXS .

Traitement de la migraine

Des recherches ont montré que le this compound peut médiatiser la résistance au phénotype de type migraine chez le rat. Le this compound et le muscimol, tous deux agonistes des récepteurs extrasynaptiques GABAA exprimant la sous-unité delta (récepteurs δGABAA), ont été montrés pour inverser complètement l'allodynie mécanique dans la zone périorbitaire . Ceci suggère que les récepteurs extrasynaptiques δGABAA, en médiatisant une inhibition constante de fond sur l'excitabilité des neurones, pourraient être une nouvelle cible médicamenteuse avec un potentiel thérapeutique dans le traitement de la migraine .

Applications analgésiques

Au début des années 1980, des études pilotes ont été menées pour tester l'efficacité du this compound en tant qu'analgésique . Cela suggère que le this compound pourrait potentiellement être utilisé dans la gestion de la douleur.

Applications anxiolytiques

Le this compound a également été étudié pour ses propriétés anxiolytiques. Cela signifie qu'il pourrait potentiellement être utilisé pour traiter les troubles anxieux .

Traitement de la dyskinésie tardive

La dyskinésie tardive, un trouble qui implique des mouvements involontaires, en particulier du bas du visage, a été un autre domaine d'intérêt pour l'application du this compound .

Utilisation potentielle dans la maladie de Huntington

La maladie de Huntington, un trouble cérébral progressif qui provoque des mouvements incontrôlés, des problèmes émotionnels et une perte de capacité de réflexion, a été considérée comme un domaine d'application potentiel du this compound .

Traitement de la maladie d'Alzheimer

Le this compound a été étudié pour son utilisation potentielle dans le traitement de la maladie d'Alzheimer, un trouble progressif qui provoque l'atrophie et la mort des cellules cérébrales .

Traitement de la spasticité

La spasticité, une condition dans laquelle certains muscles sont contractés en permanence, a été une autre application potentielle du this compound .

Mécanisme D'action

Target of Action

Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a type of GABA analogue . It primarily targets the GABA_A receptors , particularly the extrasynaptically located alpha4-delta subunit containing GABA_A receptor subtype . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) .

Mode of Action

This compound acts as a selective agonist at the GABA_A receptors . It enhances slow wave activity and has been found to reduce sleep latency and improve efficiency in both healthy individuals and those with insomnia . When activated, alpha4-delta GABA_A receptors produce a tonic inhibitory .

Biochemical Pathways

This compound’s interaction with the GABA_A receptors leads to an increase in chloride ion conductance . This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential . This inhibitory effect is crucial in regulating neural oscillations, controlling spike timing, selecting network assemblies, and implementing brain states .

Pharmacokinetics

The absorption of this compound may be mediated by the intestinal proton-coupled amino acid transporter PAT1 .

Result of Action

The activation of GABA_A receptors by this compound leads to an increase in inhibitory conductance, which can result in sedation and increased deep sleep . It has been reported to enhance slow wave activity, reduce sleep latency, and improve sleep efficiency .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, changes in GABA synthesis or release may significantly affect its normal brain function . Furthermore, the efficacy of this compound can be affected by the presence of other substances that bind to GABA receptors .

Safety and Hazards

Development of Gaboxadol was stopped due to concerns regarding safety and efficacy . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It is also advised to keep away from sources of ignition .

Orientations Futures

Despite the initial failure of Gaboxadol in treating Angelman syndrome, it encouraged more companies to research treatments for the condition . By mid-2020, Ovid Therapeutics was expected to report topline data from its phase 3 pivotal trial of this compound for the treatment of Angelman syndrome .

Analyse Biochimique

Biochemical Properties

Gaboxadol acts as a supra-maximal agonist at α4β3δ GABA A receptors, a low-potency agonist at α1β3γ2 receptors, and a partial agonist at α4β3γ receptors . Its affinity for the α4-containing subtype of the GABA A receptor is significantly higher than for other subtypes . This compound also uniquely targets extrasynaptic GABA A receptors, which desensitize more slowly and less extensively than synaptic GABA A receptors . These interactions suggest that this compound can modulate inhibitory neurotransmission in a distinct manner compared to other GABAergic drugs.

Cellular Effects

This compound influences various cellular processes by modulating GABAergic neurotransmission. It has been shown to increase deep sleep (stage 4) and does not demonstrate reinforcement in animal models, despite activating dopaminergic neurons in the ventral tegmental area . This indicates that this compound can enhance inhibitory signaling without the addictive potential seen with other sedatives. Additionally, this compound’s effects on extrasynaptic GABA A receptors suggest it may play a role in regulating tonic inhibition, which is crucial for maintaining neuronal excitability and preventing hyperactivity .

Molecular Mechanism

At the molecular level, this compound binds to GABA A receptors, particularly those containing the α4, β3, and δ subunits . This binding enhances the inhibitory effects of GABA by increasing chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability . Unlike benzodiazepines, which primarily target synaptic GABA A receptors, this compound’s action on extrasynaptic receptors allows for a more sustained inhibitory effect . This unique mechanism may contribute to its ability to promote deep sleep without the risk of dependence.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that a single sedative dose of this compound can induce persistent changes in ventral tegmental area dopamine neurons for at least six days . These changes include increased AMPA/NMDA receptor current ratio and enhanced AMPA receptor responses, suggesting long-term modulation of excitatory synapses . This compound does not exhibit rewarding properties, indicating its potential for long-term use without the risk of addiction .

Dosage Effects in Animal Models

This compound’s effects vary with dosage in animal models. At sedative doses, this compound has been shown to induce glutamate receptor plasticity in ventral tegmental area dopamine neurons without causing reinforcement or addiction . Higher doses of this compound have been associated with increased body sway and impairment, similar to other sedative-hypnotic drugs . These findings highlight the importance of dosage in determining the therapeutic and adverse effects of this compound.

Metabolic Pathways

This compound is metabolized through pathways involving GABAergic neurotransmission. It acts on GABA A receptors, enhancing the inhibitory effects of GABA and modulating chloride ion flux . The metabolism of this compound can be influenced by other compounds, such as Mestranol, which can increase its metabolic rate . Understanding these metabolic interactions is crucial for optimizing this compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with GABA A receptors . Its high affinity for extrasynaptic receptors allows for widespread distribution and sustained inhibitory effects . This compound’s ability to enhance tonic inhibition suggests it may accumulate in regions with high extrasynaptic receptor density, such as the thalamus and hippocampus .

Subcellular Localization

This compound’s subcellular localization is primarily associated with extrasynaptic GABA A receptors . These receptors are located outside of synaptic junctions and are involved in maintaining baseline inhibitory tone . This compound’s targeting of these receptors allows for a more prolonged and diffuse inhibitory effect, which is essential for its role in promoting deep sleep and preventing hyperexcitability .

Propriétés

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRVKCBLGJOCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045206
Record name Gaboxadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64603-91-4
Record name Gaboxadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64603-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gaboxadol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gaboxadol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gaboxadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gaboxadol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GABOXADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1M5RVL18S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gaboxadol
Reactant of Route 2
Gaboxadol
Reactant of Route 3
Gaboxadol
Reactant of Route 4
Gaboxadol
Reactant of Route 5
Gaboxadol
Reactant of Route 6
Gaboxadol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.